molecular formula C22H28N4O B14191962 2-{4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl}-1H-benzimidazole CAS No. 919088-60-1

2-{4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl}-1H-benzimidazole

Cat. No.: B14191962
CAS No.: 919088-60-1
M. Wt: 364.5 g/mol
InChI Key: DJWPTLAPMQYNJW-UHFFFAOYSA-N
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Description

2-{4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl}-1H-benzimidazole is an organic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a benzimidazole core linked to a phenyl group, which is further substituted with a butoxy chain and a methylpiperazine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl}-1H-benzimidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Attachment of the phenyl group: The benzimidazole core is then reacted with a phenyl halide in the presence of a base to form the desired phenyl-substituted benzimidazole.

    Introduction of the butoxy chain: The phenyl-substituted benzimidazole is further reacted with a butyl halide under basic conditions to introduce the butoxy chain.

    Addition of the methylpiperazine moiety: Finally, the butoxy-substituted benzimidazole is reacted with 4-methylpiperazine to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl}-1H-benzimidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine moiety.

Scientific Research Applications

2-{4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl}-1H-benzimidazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl}-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl}-1H-benzimidazole is unique due to its specific structural features, including the benzimidazole core, the butoxy chain, and the methylpiperazine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

919088-60-1

Molecular Formula

C22H28N4O

Molecular Weight

364.5 g/mol

IUPAC Name

2-[4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl]-1H-benzimidazole

InChI

InChI=1S/C22H28N4O/c1-25-13-15-26(16-14-25)12-4-5-17-27-19-10-8-18(9-11-19)22-23-20-6-2-3-7-21(20)24-22/h2-3,6-11H,4-5,12-17H2,1H3,(H,23,24)

InChI Key

DJWPTLAPMQYNJW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCCOC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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